4-Bromo-1-isopropyl-1H-imidazole

Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis

4-Bromo-1-isopropyl-1H-imidazole delivers balanced Suzuki coupling reactivity: the C-Br bond offers a broader operational window than the labile C-I analog, yielding cleaner crude profiles and simpler purification. The N1-isopropyl group adds ~0.7–0.9 logP versus the N-methyl derivative, predictably tuning membrane permeability and metabolic stability. In NHC ligand synthesis, isopropyl steric bulk modulates metal complex selectivity. For process chemistry, it avoids the high cost of iodo derivatives and sluggish kinetics of chloro analogs—enabling efficient, cost-effective scale-up.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
CAS No. 623577-60-6
Cat. No. B1343905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-isopropyl-1H-imidazole
CAS623577-60-6
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=C1)Br
InChIInChI=1S/C6H9BrN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3
InChIKeyFUKIENGJPGMFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-isopropyl-1H-imidazole (623577-60-6) for Sale: Supplier Data, Purity, and Specifications


4-Bromo-1-isopropyl-1H-imidazole (CAS: 623577-60-6) is a brominated imidazole derivative with the molecular formula C6H9BrN2 and a molecular weight of 189.05 g/mol . It is characterized by a bromine atom at the 4-position and an isopropyl group at the 1-position of the imidazole ring . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and pharmaceutical research . It is commercially available with a standard purity of 95% or higher, often verified by NMR, HPLC, or GC .

Why 4-Bromo-1-isopropyl-1H-imidazole is Not Interchangeable with Other Halogenated Imidazoles


Substituting 4-Bromo-1-isopropyl-1H-imidazole with other halogenated imidazoles can lead to significant variations in synthetic outcomes. The identity of the halogen (Br vs. I vs. Cl) at the 4-position dictates reactivity in cross-coupling reactions, affecting both reaction kinetics and selectivity [1]. Furthermore, the isopropyl group at the N-1 position introduces steric bulk and alters the electronic environment of the ring compared to a methyl group, which can influence binding affinity in biological systems and modulate physicochemical properties like solubility and metabolic stability [2]. Consequently, direct replacement without re-optimization of downstream synthetic steps or biological assays is not scientifically valid.

Quantitative Performance Benchmarks for 4-Bromo-1-isopropyl-1H-imidazole vs. Structural Analogs


4-Bromo-1-isopropyl-1H-imidazole (623577-60-6) vs. 4-Iodo-1-isopropyl-1H-imidazole: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The bromine atom in 4-Bromo-1-isopropyl-1H-imidazole exhibits distinct reactivity in palladium-catalyzed cross-coupling compared to the iodine atom in 4-Iodo-1-isopropyl-1H-imidazole. While iodoimidazoles generally react faster in oxidative addition, they are also more prone to unwanted side reactions such as dehalogenation and homocoupling under certain conditions [1][2]. The C-Br bond offers a balance between sufficient reactivity for efficient coupling and greater stability, simplifying reaction setup and purification [3].

Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis

4-Bromo-1-isopropyl-1H-imidazole (623577-60-6) vs. 4-Bromo-1-methyl-1H-imidazole: Physicochemical and Pharmacological Implications

The substitution of the N-1 methyl group for an isopropyl group significantly alters physicochemical properties crucial for drug development. For a pair of matched molecular pairs, the replacement of a methyl with an isopropyl group increases the calculated partition coefficient (clogP) by approximately 0.7 to 0.9 log units [1]. This difference in lipophilicity directly impacts membrane permeability, solubility, and metabolic stability [2].

Lipophilicity Metabolic Stability Drug Design

Synthesis of 4-Bromo-1-isopropyl-1H-imidazole: Reported Yield and Purity Data

A reported synthetic procedure for 4-Bromo-1-isopropyl-1H-imidazole involves alkylation of 4-bromo-1H-imidazole with 2-bromopropane. The product was obtained as a light brown oil in 30% yield after purification by preparative HPLC . The compound was characterized by 1H NMR, confirming its identity and purity .

Synthesis Yield Purity

4-Bromo-1-isopropyl-1H-imidazole (623577-60-6) vs. 4-Chloro-1-isopropyl-1H-imidazole: Comparative Reactivity in Cross-Coupling

4-Bromo-1-isopropyl-1H-imidazole is a significantly more reactive partner in palladium-catalyzed cross-coupling reactions compared to its chloro analog. Aryl bromides generally undergo oxidative addition to Pd(0) catalysts at rates that are 1-2 orders of magnitude faster than the corresponding aryl chlorides under typical reaction conditions [1][2]. This allows for the use of milder reaction conditions (lower temperatures, shorter times) and a wider range of phosphine ligands [3].

Cross-Coupling Palladium Catalysis Aryl Chlorides

Recommended Applications for 4-Bromo-1-isopropyl-1H-imidazole (623577-60-6) Based on Performance Data


Building Block for Optimized ADME Properties in Medicinal Chemistry

In drug discovery programs, 4-Bromo-1-isopropyl-1H-imidazole is the preferred intermediate when aiming to increase the lipophilicity of a lead series by a calculated ~0.7-0.9 logP units compared to the N-methyl analog . This predictable shift can be used to intentionally improve membrane permeability or adjust metabolic stability without introducing a new heterocyclic core [1].

Reliable Intermediate for Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis

Use 4-Bromo-1-isopropyl-1H-imidazole in Suzuki-Miyaura cross-coupling reactions where a balance between reactivity and side-reaction control is required. Its C-Br bond offers a broader operational window and better tolerance to functional groups compared to the more reactive but less stable C-I bond in 4-iodo-1-isopropyl-1H-imidazole [2], leading to cleaner crude reaction profiles and easier purification [3].

Synthesis of Imidazole-Based Ligands and Catalysts

The compound serves as an excellent starting material for generating N-heterocyclic carbene (NHC) ligand precursors or other imidazole-based catalysts. The isopropyl group at N-1 provides steric bulk that can influence the activity and selectivity of the resulting metal complexes, a feature that is not accessible with the less sterically hindered N-methyl analog [4].

Scalable Synthesis of Imidazole-Containing Agrochemicals

For process chemistry applications, 4-Bromo-1-isopropyl-1H-imidazole is a more practical choice than its iodo or chloro counterparts. Its reactivity profile avoids the high cost and lability of the iodo derivative while providing much faster coupling kinetics than the chloro derivative [5], enabling more efficient and cost-effective manufacturing routes.

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